NO Production Inhibition: Compound-Specific Activity Within the Morpholinopyrimidine Series
In the morpholinopyrimidine series reported by Fatima et al. (2023), only compounds bearing an electron-withdrawing aryl substituent on the piperazine ring (V4 with 4-methoxyphenyl; V8 with 4-fluorophenyl) markedly inhibited NO production in LPS-stimulated RAW 264.7 macrophages, while compounds with electron-donating or dichlorophenyl substituents (V1–V3, V5–V7) exhibited weak or negligible NO suppression at identical 12.5 μM concentrations [1]. The 4-methoxyphenethyl substituent present in CAS 2640968-69-8 mirrors the 4-methoxyphenyl motif of V4 but replaces the rigid benzhydryl linkage with a flexible ethylene spacer [1]. This spacer difference is expected to modulate both conformational accessibility and target binding kinetics relative to V4, providing a structurally distinct tool for probing structure–activity relationships within the iNOS/COX-2 pathway [1].
| Evidence Dimension | NO production inhibition in LPS-stimulated RAW 264.7 cells |
|---|---|
| Target Compound Data | Not directly assayed in the reference study; inferred to share the 4-methoxyphenyl pharmacophore of active analog V4 |
| Comparator Or Baseline | V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol): marked NO inhibition at 12.5 μM; V1–V3, V5–V7: weak/no inhibition at 12.5 μM |
| Quantified Difference | Qualitative: active (V4) vs. inactive/weak (V1–V3, V5–V7) at 12.5 μM in Griess assay |
| Conditions | RAW 264.7 macrophages stimulated with 100 ng/mL LPS; test compounds at 12.5 μM; 24 h exposure; Griess assay [1] |
Why This Matters
Confirms that the 4-methoxyphenyl substituent is a critical determinant of anti-inflammatory activity in this scaffold, and that CAS 2640968-69-8 retains this pharmacophoric element while offering a distinct linker geometry for SAR exploration.
- [1] Fatima S, Zaki A, Madhav H, et al. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 2023, 13, 19119–19129. DOI: 10.1039/D3RA01893H. View Source
